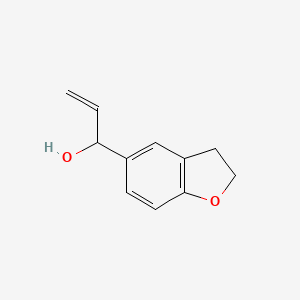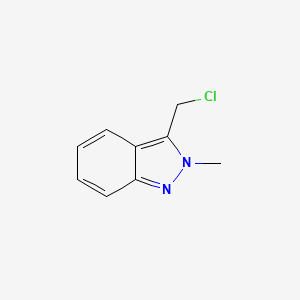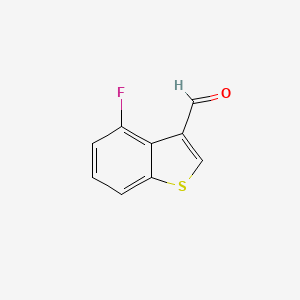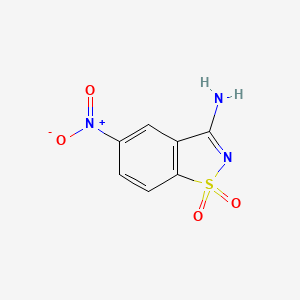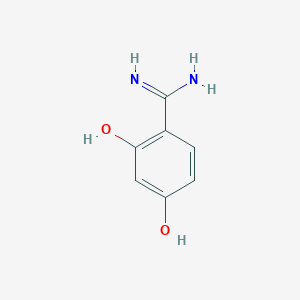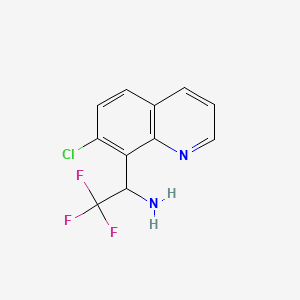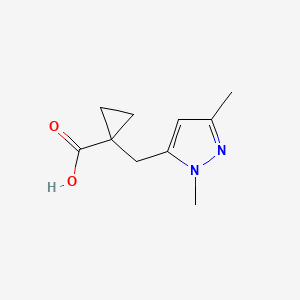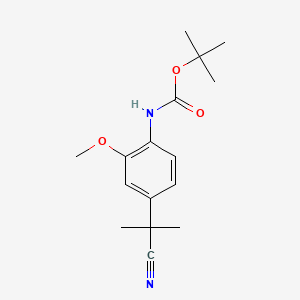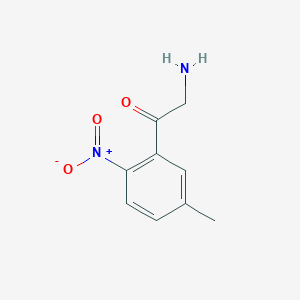
2-Amino-1-(5-methyl-2-nitrophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(5-methyl-2-nitrophenyl)ethan-1-one is an organic compound that features both amino and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(5-methyl-2-nitrophenyl)ethan-1-one can be achieved through several methods. One common approach involves the nitration of 5-methylacetophenone followed by the reduction of the nitro group to an amino group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation for the reduction step .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the reduction process, making it more scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(5-methyl-2-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 2-nitro-1-(5-methyl-2-nitrophenyl)ethan-1-one.
Reduction: Formation of 2-amino-1-(5-methyl-2-aminophenyl)ethan-1-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-1-(5-methyl-2-nitrophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(5-methyl-2-nitrophenyl)ethan-1-one involves its interaction with biological molecules. The amino group can form hydrogen bonds with proteins, potentially inhibiting their function. The nitro group can undergo reduction within cells, leading to the generation of reactive intermediates that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(4-nitrophenyl)ethan-1-one: Similar structure but with the nitro group in a different position.
1-(2-amino-5-nitrophenyl)ethan-1-one: Similar structure but with the amino and nitro groups in different positions.
Uniqueness
2-Amino-1-(5-methyl-2-nitrophenyl)ethan-1-one is unique due to the presence of both amino and nitro groups on the same aromatic ring, which allows for a diverse range of chemical reactions and applications. Its methyl group also adds to its distinct chemical properties, making it a versatile compound in various fields of research .
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-amino-1-(5-methyl-2-nitrophenyl)ethanone |
InChI |
InChI=1S/C9H10N2O3/c1-6-2-3-8(11(13)14)7(4-6)9(12)5-10/h2-4H,5,10H2,1H3 |
InChI Key |
MOCNNLYYHDBOIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanone, 2-amino-1-[4-(methylthio)phenyl]-](/img/structure/B13600691.png)

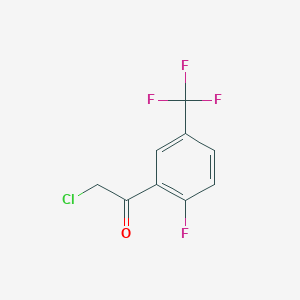
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine](/img/structure/B13600729.png)

